4-Fluoro-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
Overview
Description
4-Fluoro-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C14H19FN2O2 and its molecular weight is 266.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Research
4-Fluoro-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide, a molecular imaging probe, was utilized in research on Alzheimer's disease. It facilitated the quantification of serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's patients using positron emission tomography (PET). This study revealed significant decreases in 5-HT(1A) receptor densities in the hippocampi and raphe nuclei of Alzheimer's patients, correlating with clinical symptoms and other neuropathological markers (Kepe et al., 2006).
HIV-1 Attachment Inhibition
Research on HIV-1 attachment inhibitors identified this compound derivatives as potent agents. These compounds, specifically 4-fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, showed effectiveness in interfering with the interaction between the viral gp120 protein and the host cell receptor CD4, highlighting their potential in HIV-1 therapy (Wang et al., 2009).
Crystal Structure Analysis
A study on the crystal structure of a similar compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, provided insights into molecular packing and intermolecular interactions, essential for understanding the properties and potential applications of such compounds in medicinal chemistry (Deng et al., 2014).
Neuroleptic Activity
Benzamides, including variants of this compound, were synthesized and evaluated for neuroleptic activity. These compounds showed promise as potential treatments for psychosis, with studies indicating a correlation between their molecular structure and neuroleptic efficacy (Iwanami et al., 1981).
Dopamine Transporter Inhibition
Research into dopamine transporter inhibitors identified a related compound, 4-[bis(4-fluorophenyl) methoxy]-1-methylpiperidine, as a potent agent. This compound displayed high potency in binding to the dopamine transporter, suggesting its potential use in treatments targeting dopaminergic systems (Lapa et al., 2005).
Properties
IUPAC Name |
4-fluoro-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-17-7-5-11(6-8-17)16-14(18)10-3-4-12(15)13(9-10)19-2/h3-4,9,11H,5-8H2,1-2H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUNSUFOPLLQPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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